ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by the presence of a triazolopyrimidine core, which is a fused heterocyclic system, and a piperazine ring The methoxyphenyl group attached to the triazolopyrimidine core adds to its structural complexity
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives, have been found to inhibit usp28 , a ubiquitin-specific protease involved in various cellular processes including DNA damage response, cell cycle regulation, and cancer progression .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit their targets by binding to the active site, thereby preventing the target from performing its function . For instance, some [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been found to inhibit USP28 by binding to its active site .
Biochemical Pathways
Given that similar compounds have been found to inhibit usp28 , it’s plausible that this compound could affect pathways regulated by USP28. These include pathways involved in DNA damage response, cell cycle regulation, and cancer progression .
Result of Action
If this compound does indeed inhibit usp28, as similar compounds do , it could potentially lead to the disruption of various cellular processes regulated by USP28, including DNA damage response, cell cycle regulation, and cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring system. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, where a suitable methoxyphenyl halide reacts with the triazolopyrimidine core in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with the intermediate compound.
Esterification: The final step involves the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: The compound is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Comparison with Similar Compounds
Ethyl 4-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate can be compared with other triazolopyrimidine derivatives:
Ethyl 4-(4-(3-phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate: Lacks the methoxy group, which may affect its biological activity and pharmacokinetic properties.
Mthis compound: Has a methyl ester instead of an ethyl ester, which can influence its solubility and metabolic stability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties.
Properties
IUPAC Name |
ethyl 4-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O4/c1-3-32-18(30)8-7-17(29)26-9-11-27(12-10-26)20-19-21(23-14-22-20)28(25-24-19)15-5-4-6-16(13-15)31-2/h4-6,13-14H,3,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSFTWZHTWYVQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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